An In-depth Technical Guide to the Chemical and Physical Properties of 3-Nitroaniline
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitroaniline (CAS No. 99-09-2) is an aromatic amine of significant interest in various fields of chemical synthesis and material science.[1] As a derivative of aniline with a nitro functional group at the meta-position, its chemical reactivity is distinctly influenced by the interplay of the electron-donating amino group and the electron-withdrawing nitro group. This guide provides a comprehensive overview of the chemical and physical properties of 3-nitroaniline, detailed experimental protocols for their determination, and its applications, particularly as a precursor in the synthesis of dyes and potentially in the development of pharmaceutical compounds.[1][2]
Chemical and Physical Properties
The core physicochemical properties of 3-nitroaniline are summarized in the tables below, providing a consolidated reference for laboratory and research applications.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₂ | [3] |
| Molar Mass | 138.13 g/mol | [3] |
| Appearance | Yellow, needle-like crystals or powder | [4] |
| Odor | Faintly characteristic | [5] |
| Melting Point | 111-114 °C | [4] |
| Boiling Point | 306 °C (decomposes) | [3] |
| Density | 0.9011 g/cm³ | [3] |
| Vapor Pressure | 1 mmHg at 119 °C |
Solubility and Partitioning
| Property | Value | Source(s) |
| Solubility in Water | 0.1 g/100 mL at 20 °C | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and methanol | [6] |
| LogP (Octanol-Water Partition Coefficient) | 1.37 | [5] |
| pKa (of the conjugate acid) | 2.47 | [3] |
Spectroscopic Data
| Spectroscopy | Key Peaks/Signals | Source(s) |
| UV-Vis (in 95% Ethanol) | λmax = 374-375 nm | [7] |
| FTIR (KBr Pellet) | Bands at ~1582 cm⁻¹ (quinoid) and ~1529 cm⁻¹ (benzenoid) | [8] |
| ¹H NMR (CDCl₃) | δ 7.21–7.11 (m, 2H), 6.97–6.89 (m, 1H), 4.40 (br, 2H) | [9] |
| ¹³C NMR (CDCl₃) | δ 147.61, 143.77, 130.07, 125.40, 113.47, 109.87 | [9] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 3-nitroaniline are provided below. These protocols are intended as a guide and may require optimization based on available laboratory equipment and specific research needs.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the 3-nitroaniline sample is completely dry and finely powdered using a mortar and pestle.[11]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[11]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C/min) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.[12]
-
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small quantity of liquid. Since 3-nitroaniline is a solid at room temperature, this method would be applicable to its molten state or solutions, though it is more commonly used for liquids. The reported boiling point of 306 °C is accompanied by decomposition, making this a challenging determination.[3]
Apparatus:
-
Thiele tube filled with mineral oil
-
Micro test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire to attach the test tube to the thermometer
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: Place a small amount of the liquid sample (or molten 3-nitroaniline) into the micro test tube (about half-full).[13]
-
Assembly: Place the capillary tube, sealed end up, into the micro test tube. Attach the micro test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[14]
-
Heating: Clamp the Thiele tube and insert the thermometer assembly, ensuring the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a small flame.[13]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.[14]
Solubility Determination (Qualitative)
This protocol provides a general method for assessing the solubility of 3-nitroaniline in various solvents.
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Graduated pipettes
Procedure:
-
Add approximately 25 mg of 3-nitroaniline to a small test tube.
-
Add 0.75 mL of the desired solvent (e.g., water, ethanol, diethyl ether) in small portions.
-
After each addition, vigorously shake or vortex the test tube for about 30 seconds.[15]
-
Observe the mixture. Classify the solubility as:
-
Soluble: The entire solid dissolves.
-
Slightly soluble: A portion of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
For acid/base solubility, test with 5% HCl and 5% NaOH solutions.[16]
Synthesis of 3-Nitroaniline from m-Dinitrobenzene
This procedure describes the selective reduction of one nitro group of m-dinitrobenzene.
Materials:
-
m-Dinitrobenzene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Water
-
Ice
Procedure:
-
In a large beaker, heat 500 mL of water to 85 °C.
-
With vigorous stirring, add 100 g of m-dinitrobenzene to create an emulsion.
-
In a separate container, dissolve 245 g of crystallized sodium sulfide in 200 mL of water.
-
Over a period of 10 minutes, add the sodium sulfide solution to the m-dinitrobenzene emulsion while maintaining strong stirring.[4]
-
Monitor the reaction. The completion can be checked by placing a drop of the reaction mixture on filter paper and adding a drop of a solution of an iron or copper salt; the absence of a black sulfide precipitate indicates the consumption of the sulfide.
-
Once the reaction is complete, immediately cool the mixture to 20 °C by adding approximately 500 g of ice.
-
Allow the mixture to stand for several hours to allow the 3-nitroaniline to precipitate.
-
Collect the solid product by filtration and wash with cold water.
-
The crude 3-nitroaniline can be recrystallized from boiling water if a higher purity is desired.[4]
Synthesis of an Azo Dye from 3-Nitroaniline
This protocol outlines a general procedure for the synthesis of an azo dye using 3-nitroaniline as the diazo component.
Materials:
-
3-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
A coupling agent (e.g., 2-naphthol)
-
Sodium hydroxide (NaOH)
-
Water
-
Ice bath
Procedure:
-
Diazotization:
-
Dissolve a measured amount of 3-nitroaniline in a mixture of concentrated HCl and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for 10-15 minutes to form the diazonium salt solution.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring.
-
A colored precipitate of the azo dye should form immediately.
-
-
Isolation:
-
Stir the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the dye by vacuum filtration, wash it with cold water, and allow it to air dry.
-
Visualizations
Synthesis of 3-Nitroaniline Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 3-nitroaniline.
Azo Dye Synthesis Workflow
Caption: A diagram showing the two main stages of azo dye synthesis from 3-nitroaniline.
Safety and Handling
3-Nitroaniline is a toxic substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[18]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[18]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[18]
-
Applications in Research and Drug Development
While 3-nitroaniline is primarily used as an intermediate in the synthesis of dyes and pigments, its derivatives have been explored for various applications.[1][3]
-
Dye Synthesis: It is a key precursor for a range of azo dyes.[3]
-
Pharmaceutical Intermediates: The chemical structure of 3-nitroaniline serves as a building block for more complex molecules that may have pharmaceutical applications, such as in the synthesis of analgesics and anti-inflammatory agents.[1] However, the presence of the nitro group can be a concern for toxicity in drug candidates.[2]
-
Materials Science: Nitroanilines are used in the synthesis of polymers and other advanced materials.[19]
Conclusion
3-Nitroaniline is a versatile chemical intermediate with well-characterized physical and chemical properties. This guide provides a detailed overview of these properties, along with standardized experimental protocols for their determination and for its synthesis and application in dye production. A thorough understanding of its characteristics and safe handling procedures is essential for its effective and safe use in research and industrial settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Nitroaniline hydrochloride | 33240-96-9 | Benchchem [benchchem.com]
- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. thinksrs.com [thinksrs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 19. scbt.com [scbt.com]
